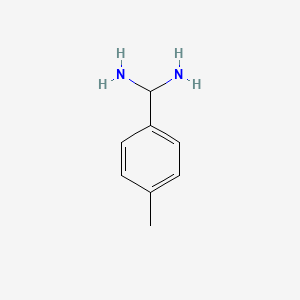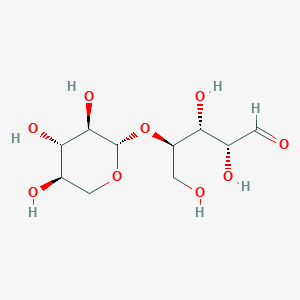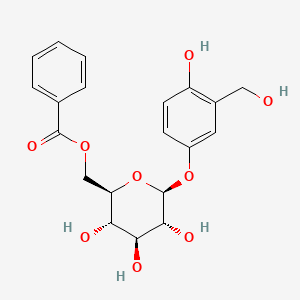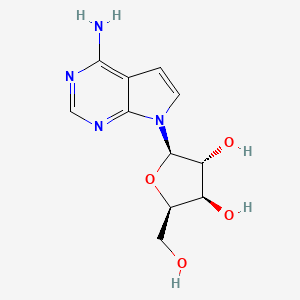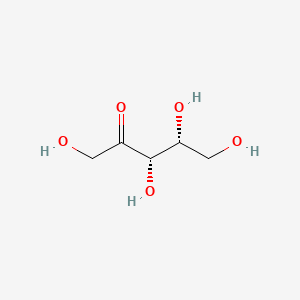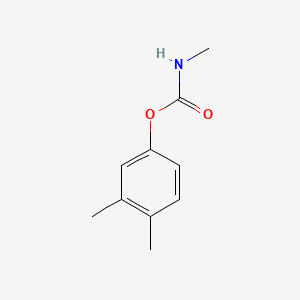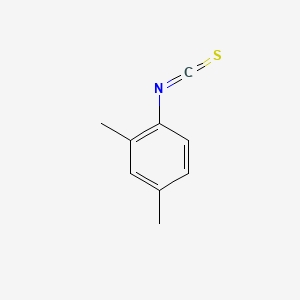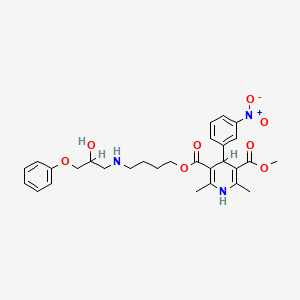
(S-(R*,R*))-4-((2-Hydroxy-3-phenoxypropyl)amino)butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Overview
Description
Chemical Reactions Analysis
YM-15430-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various organic solvents, catalysts, and temperature control . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
YM-15430-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of beta 1 adrenergic receptor antagonists and calcium channel antagonists.
Biology: Used to study the physiological effects of beta 1 adrenergic receptor antagonists and calcium channel antagonists on various biological systems.
Medicine: Investigated for its potential use as an antianginal and antihypertensive agent.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
YM-15430-1 exerts its effects by blocking beta 1 adrenergic receptors and calcium channels . This dual action helps to reduce heart rate and blood pressure, making it effective as an antianginal and antihypertensive agent. The molecular targets involved include beta 1 adrenergic receptors and calcium channels, which play a crucial role in cardiovascular function .
Comparison with Similar Compounds
YM-15430-1 is unique due to its dual activity as a beta 1 adrenergic receptor antagonist and a calcium channel antagonist . Similar compounds include:
Propranolol: A beta-adrenergic receptor antagonist.
Nifedipine: A calcium channel blocker.
Atenolol: A selective beta 1 adrenergic receptor antagonist.
Compared to these compounds, YM-15430-1 offers the combined benefits of both beta 1 adrenergic receptor antagonism and calcium channel antagonism, making it a versatile agent for cardiovascular therapy .
Properties
CAS No. |
153192-22-4 |
|---|---|
Molecular Formula |
C29H35N3O8 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
5-O-[4-[(2-hydroxy-3-phenoxypropyl)amino]butyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3 |
InChI Key |
HBXMSJLNXYLVTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4((S)-2-hydroxy-3-phenoxypropylamino)butylmethyl-2,6-dimethyl-((S)-4-(m-nitrophenyl))-1,4-dihydropyridine-3,5-dicarboxylic acid YM 15430-1 YM-15430-1 YM-15430-2 YM-15430-3 YM-15430-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)

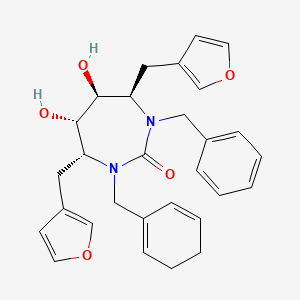
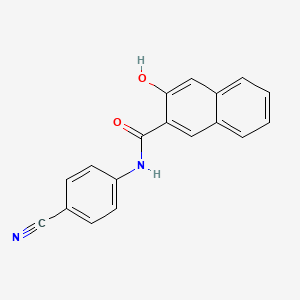
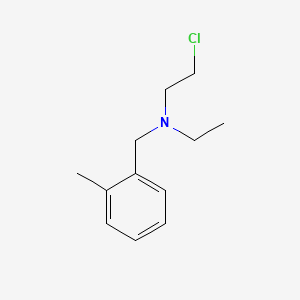
![3-Chloro-N-[(2e)-4-Methoxy-4-Oxobut-2-Enoyl]-L-Tyrosine](/img/structure/B1683422.png)
